molecular formula C12H12N2S B2954942 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole CAS No. 1365939-30-5

4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole

Cat. No.: B2954942
CAS No.: 1365939-30-5
M. Wt: 216.3
InChI Key: GGSYOGUPKOHWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole is a compound that combines the structural features of tetrahydroisoquinoline and thiazole. Tetrahydroisoquinoline is a significant scaffold in medicinal chemistry due to its presence in various natural products and synthetic compounds with diverse biological activities . Thiazole, on the other hand, is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, known for its role in numerous biologically active molecules . The combination of these two moieties in a single molecule offers potential for unique biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to introduce the thiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: Both the tetrahydroisoquinoline and thiazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted tetrahydroisoquinoline and thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity . The thiazole ring can also contribute to the compound’s biological activity by interacting with nucleic acids and proteins . Together, these interactions can lead to diverse biological effects, including antimicrobial, anticancer, and neuroprotective activities.

Comparison with Similar Compounds

Uniqueness: 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole is unique due to the combination of the tetrahydroisoquinoline and thiazole moieties in a single molecule. This structural fusion can result in unique biological activities not observed in the individual components.

Properties

IUPAC Name

4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-10(12-7-15-8-14-12)5-11-6-13-4-3-9(1)11/h1-2,5,7-8,13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSYOGUPKOHWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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